molecular formula C26H21Cl3N2OS B300018 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)-3-phenylpropanamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)-3-phenylpropanamide

Cat. No. B300018
M. Wt: 515.9 g/mol
InChI Key: CUZYGFZIUQHLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)-3-phenylpropanamide, commonly known as DTT, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DTT belongs to the class of thiazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of DTT is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and division. DTT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
DTT has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DTT has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, DTT has been shown to modulate the immune system by increasing the production of cytokines, which are proteins that regulate immune responses.

Advantages and Limitations for Lab Experiments

DTT has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. DTT is also soluble in various solvents, which makes it easy to use in different assays. However, DTT has some limitations. It is a highly reactive compound and can react with various biomolecules, which can interfere with the results of experiments. In addition, DTT has a short half-life, which means that it needs to be freshly prepared for each experiment.

Future Directions

There are several future directions for the study of DTT. One potential direction is to investigate its use as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the mechanism of action of DTT in more detail, which could lead to the development of more potent and selective compounds. Finally, the use of DTT in combination with other drugs or therapies could be explored, as it may enhance their efficacy.
Conclusion
In conclusion, DTT is a thiazole compound that has been extensively studied for its potential use as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DTT has shown promising results in various studies, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

DTT can be synthesized by reacting 4-chloroacetophenone with ethyl isothiocyanate to obtain 4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-amine. This intermediate compound is then reacted with 2,4-dichlorobenzoyl chloride and phenylacetyl chloride to obtain DTT.

Scientific Research Applications

DTT has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticancer, antiviral, and antibacterial properties. DTT has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have antiviral activity against herpes simplex virus and hepatitis B virus. In addition, DTT has antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)-3-phenylpropanamide

Molecular Formula

C26H21Cl3N2OS

Molecular Weight

515.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C26H21Cl3N2OS/c1-2-23-25(18-9-11-19(27)12-10-18)30-26(33-23)31(22-14-13-20(28)16-21(22)29)24(32)15-8-17-6-4-3-5-7-17/h3-7,9-14,16H,2,8,15H2,1H3

InChI Key

CUZYGFZIUQHLHC-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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